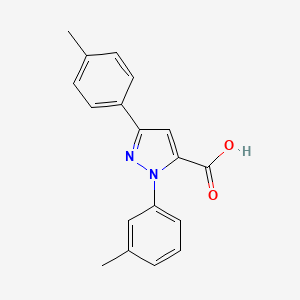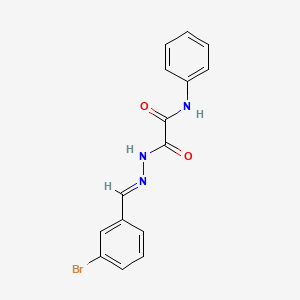
(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate: is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a chloroacetate ester
Métodos De Preparación
The synthesis of (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate: undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, tin(II) chloride for nitro reduction, and oxidizing agents such as potassium permanganate for furan ring oxidation .
Aplicaciones Científicas De Investigación
(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the nitrophenyl group, which is known to exhibit antibacterial activity.
Materials Science: Furan derivatives are used in the synthesis of polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in microbial cells, leading to cell death . Additionally, the chloroacetate group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar compounds to (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate include:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a fluorine atom instead of a chlorine atom.
5-Phenyl-furan-2-carboxylic acids: These compounds have a phenyl group instead of a nitrophenyl group and are studied for their antimycobacterial activity.
The uniqueness of This compound lies in its combination of a nitrophenyl group and a chloroacetate ester, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives .
Propiedades
Fórmula molecular |
C13H10ClNO5 |
|---|---|
Peso molecular |
295.67 g/mol |
Nombre IUPAC |
[5-(4-nitrophenyl)furan-2-yl]methyl 2-chloroacetate |
InChI |
InChI=1S/C13H10ClNO5/c14-7-13(16)19-8-11-5-6-12(20-11)9-1-3-10(4-2-9)15(17)18/h1-6H,7-8H2 |
Clave InChI |
ZUSJCCJPRXAQCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)COC(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020122.png)
![(5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020125.png)
![5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole](/img/structure/B12020138.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12020146.png)
![5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12020150.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12020162.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020174.png)
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020182.png)
![[2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12020188.png)
